molecular formula C7H7F3O3 B2700565 2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid CAS No. 2580191-49-5

2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid

Cat. No.: B2700565
CAS No.: 2580191-49-5
M. Wt: 196.125
InChI Key: MKBNNFUVEYJDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a dihydropyran ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a suitable dihydropyran derivative with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid is unique due to its specific structure, which combines the properties of a dihydropyran ring with a trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h1,5H,2-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBNNFUVEYJDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(COC1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580191-49-5
Record name 6-(trifluoromethyl)-5,6-dihydro-2H-pyran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.